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Compound of Interest

Compound Name: 1-Chloro-2-iodobenzene

Cat. No.: B047295

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 1-chloro-2-iodobenzene. It is
designed for researchers, scientists, and professionals in drug development who require
detailed spectral information and analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the proton (*H) and carbon-13 (33C) NMR data for 1-chloro-2-iodobenzene.

1H NMR Data

The 'H NMR spectrum of 1-chloro-2-iodobenzene exhibits four distinct signals in the aromatic
region, corresponding to the four protons on the benzene ring.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
H-6 7.86 Doublet (d) 8.0
H-3 7.45 Doublet (d) 8.0
H-5 7.29 Triplet (t) 8.4
H-4 6.96 Triplet (t) 8.0

Solvent: CDCls,
Reference: TMS (0
ppm), Instrument: 400
MHz NMR

Spectrometer.[1]

*C NMR Data

While specific experimental values for the 13C NMR chemical shifts of 1-chloro-2-iodobenzene
are not readily available in public databases, the expected chemical shift ranges can be
predicted based on the substituent effects of chlorine and iodine on the benzene ring. The
aromatic carbons are expected to appear between approximately 95 and 140 ppm.
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Expected Chemical Shift (d)

Carbon Assignment Notes
ppm
The carbon bearing the iodine
atom is expected to be
C-2 (C-) 95 - 105 o _ _
significantly shielded (upfield
shift).
The carbon bearing the
C-1(c-Cl 133-138 _ _ _
chlorine atom is deshielded.
C-3 130- 135
C-4 128 - 132
C-5 128 - 132
The carbon ortho to the iodine
C-6 139 - 142

is expected to be deshielded.

Solvent: CDCIs, Reference:

CDCIs (77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation. The table below lists the expected characteristic IR absorption

bands for 1-chloro-2-iodobenzene.
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Wavenumber (cm~t)  Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic Medium
1580 - 1560 C=C Stretch Aromatic Ring Medium-Strong
1470 - 1430 C=C Stretch Aromatic Ring Medium-Strong
1100 - 1000 C-H in-plane bend Aromatic Medium
850 - 750 C-H out-of-plane bend 1.2-disubstituted Strong
(ortho)
750 - 650 C-CI Stretch Aryl Halide Strong
~530 C-I Stretch Aryl Halide Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The electron ionization (ElI) mass spectrum of 1-chloro-2-iodobenzene is characterized by its

molecular ion peak and distinct fragmentation pattern.

m/z Value Proposed Fragment Significance

Molecular lon (M*) peak. The
238/240 [CeHaClI)* M+2 peak is due to the 37Cl

isotope.

Loss of an iodine radical (:1).
111/113 [CeHaCl* The M+2 peak is due to the

37Cl isotope.

Loss of a chlorine radical (-Cl)
75 [CeHs]*

from the [CeH4CI]* fragment.

The molecular weight of 1-

chloro-2-iodobenzene is

238.45 g/mol .[2]
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Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for samples like 1-

chloro-2-iodobenzene.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-chloro-2-iodobenzene
and dissolve it in approximately 0.7 mL of deuterated chloroform (CDClIs) containing
tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually
insert it into the magnet.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCls.
Perform automatic or manual shimming to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the *H NMR spectrum using a standard pulse program. For the 13C
NMR spectrum, use a proton-decoupled pulse sequence.

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phase correction, and baseline correction.

Analysis: Calibrate the spectrum using the TMS signal (0.00 ppm) and identify the chemical
shifts, multiplicities, and coupling constants of the signals.

FTIR Spectroscopy Protocol

Sample Preparation (Neat Liquid): As 1-chloro-2-iodobenzene is a liquid at room
temperature, the simplest method is to acquire the spectrum as a thin film.

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Acquire a background spectrum of the empty ATR accessory.

Sample Application: Place a single drop of 1-chloro-2-iodobenzene directly onto the ATR
crystal.
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o Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio over a range of 4000 to 400 cm~1.

e Processing: The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

e Analysis: Identify the wavenumbers of the major absorption bands and assign them to the
corresponding molecular vibrations.

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 1-chloro-2-iodobenzene (e.g., 1 mg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.

e GC Method Setup:
o Injector: Set the injector temperature to 250°C.
o Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
o Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
o Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
e MS Method Setup:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o lon Source Temperature: Set to 230°C.
o Mass Range: Scan from m/z 40 to 300.
* Injection: Inject 1 pL of the prepared sample into the GC-MS system.

o Data Analysis: Identify the retention time of the compound. Analyze the corresponding mass
spectrum by identifying the molecular ion peak and the major fragment ions.

Visualized Workflows
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The following diagrams illustrate the general workflows for the described spectroscopic
analyses.

Sample Preparation Data Acquisition Data Processing & Analysis
Dissolve Sample Transfer to Insert into . . . Phase and Baseline Calibrate and
in CDCI3 + TMS NMR Tube Spectrometer Il ) G AegiilA | [FEBAEn T o Correction Analyze Spectrum

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Sample Preparation Data Acquisition Data Processing & Analysis
Clean ATR | Acquire | Apply Liquid Acquire Sample Ratio against | Identify Peak
Crystal " | Background . Sample Spectrum Background " | Wavenumbers

Click to download full resolution via product page

General workflow for ATR-FTIR spectroscopy.
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General workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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